REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][N:14]=1)[C:8](OC)=[O:9])(=[O:3])[CH3:2].[NH2:15][NH2:16].[N:17]([O-])=O.[Na+]>CO>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][N:14]=1)[C:8]([N:15]=[N+:16]=[N-:17])=[O:9])(=[O:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(C(=O)OC)C=CN1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.048 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.533 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting solution stirred for 1 hour at 0° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
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Duration
|
1 h
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Type
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TEMPERATURE
|
Details
|
The suspension was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washing the solid with MeOH
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo
|
Type
|
ADDITION
|
Details
|
was added slowly in portions with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched
|
Type
|
ADDITION
|
Details
|
by carefully adding solid sodium bicarbonate to pH 6
|
Type
|
CUSTOM
|
Details
|
whereupon a precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C(=O)N=[N+]=[N-])C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.182 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |